N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4-dimethylbenzenesulfonamide
Description
N-(7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a substituted dibenzofuran core and a 2,4-dimethylbenzenesulfonamide moiety. Its structure includes two methyl groups at the 7-position of the tetrahydrodibenzo[b,d]furan ring and additional methyl substituents at the 2- and 4-positions of the benzene sulfonamide group.
The molecular conformation and crystallographic properties of such compounds are typically resolved using programs like SHELX , with rigorous validation ensuring accuracy in bond lengths, angles, and torsion angles .
Properties
IUPAC Name |
N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-13-5-8-20(14(2)9-13)28(25,26)23-15-6-7-18-16(10-15)21-17(24)11-22(3,4)12-19(21)27-18/h5-10,23H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLOWBWGGVFGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CC(C4)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps, including the formation of the dibenzofuran core and subsequent sulfonamide formation. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives .
Scientific Research Applications
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Compound for Comparison: 4-Fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (CAS: 794552-54-8)
This structurally analogous compound (C₁₉H₁₆FNO₄S, MW: 373.40 g/mol ) shares the dibenzofuran core and sulfonamide group but differs in substituent patterns (Table 1).
Table 1: Structural and Physicochemical Comparison
Inferred by replacing fluorine in the analogue with a methyl group and adding 7,7-dimethyl to the dibenzofuran.
*Estimated based on substituent adjustments.
Implications of Structural Differences
a) Steric and Conformational Effects
This could reduce conformational flexibility, impacting binding to biological targets compared to the more flexible analogue .
b) Electronic and Solubility Properties
- Target Compound : The 2,4-dimethyl groups enhance lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility.
- 4-Fluoro Analogue : The fluorine atom’s electronegativity may facilitate hydrogen bonding or dipole interactions, improving target affinity in polar environments .
c) Metabolic Stability
Methyl groups are metabolically stable, whereas fluorine can resist oxidative degradation. The target compound’s lack of fluorine may alter metabolic pathways compared to its analogue.
Biological Activity
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4-dimethylbenzenesulfonamide is a compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H25NO4S
- Molar Mass : 411.51 g/mol
- CAS Number : 518321-61-4
The compound exhibits biological activity primarily through its interaction with specific protein targets. It has been shown to inhibit cysteinyl proteinases effectively, which are critical in various physiological processes and disease states. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.
Anticancer Activity
Research indicates that this compound demonstrates promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating the intrinsic apoptotic pathway. The compound's ability to modulate signaling pathways involved in cell survival and proliferation contributes to its anticancer effects.
Case Studies
- Cysteinyl Proteinase Inhibition :
- Antitumor Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cysteinyl Proteinase Inhibition | Low micromolar inhibition | |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO4S |
| Molar Mass | 411.51 g/mol |
| CAS Number | 518321-61-4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
